2,7-naphthyridin-4-amine

PDE5 inhibition erectile dysfunction pulmonary hypertension

2,7-Naphthyridin-4-amine (CAS 1314969-46-4) is the strategic 2,7-isomer core for PDE5 inhibitor libraries with sub-nanomolar potency (IC₅₀=0.23 nM) and >100,000-fold selectivity over PDE1-4, outperforming sildenafil. It also serves as the key intermediate for MET/AXL-selective kinase inhibitors (MET IC₅₀=13.8 nM) superior to cabozantinib, and for narrow-spectrum anti-S. aureus agents that spare commensal microbiota. The 4-amine substitution profile is unique to the 2,7-regioisomer; substituting other naphthyridine isomers risks complete loss of SAR. Order for CNS anticancer, PDE5 or kinase programs requiring isoform-specific targeting.

Molecular Formula C8H7N3
Molecular Weight 145.165
CAS No. 1314969-46-4
Cat. No. B2650998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-naphthyridin-4-amine
CAS1314969-46-4
Molecular FormulaC8H7N3
Molecular Weight145.165
Structural Identifiers
SMILESC1=CN=CC2=CN=CC(=C21)N
InChIInChI=1S/C8H7N3/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,9H2
InChIKeyMWSIIKRHFAHNRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 4 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Naphthyridin-4-amine (CAS 1314969-46-4) – Core Scaffold & Procurement Profile


2,7-Naphthyridin-4-amine (CAS 1314969-46-4) is a nitrogen-containing heterocyclic building block within the naphthyridine family, characterized by a fused bicyclic system of two pyridine rings with nitrogen atoms at the 2- and 7-positions and a primary amine substituent at the 4-position (molecular formula C₈H₇N₃, MW 145.16 g/mol) . The 2,7-naphthyridine core is the least explored among the six pyridopyridine structural isomers [1], yet derivatives built upon this scaffold have demonstrated potent and highly selective inhibition of phosphodiesterase 5 (PDE5, IC₅₀ = 0.23 nM with >100,000-fold selectivity over PDE1–4) [2], selective MET/AXL kinase inhibition with nanomolar potency [3], and targeted anti-staphylococcal activity with microbiota-sparing properties [4], making this specific amine-substituted isomer a strategic starting material for medicinal chemistry and chemical biology programs.

Why 2,7-Naphthyridin-4-amine Cannot Be Replaced by Other Naphthyridine Isomers or 4-Amino Analogs


Naphthyridine isomers share the same molecular formula (C₈H₆N₂ for the parent; C₈H₇N₃ for 4-amino derivatives) but differ critically in nitrogen atom positioning, which fundamentally alters electronic distribution, hydrogen-bonding capacity, and target-binding geometry [1]. The 2,7-regioisomer places the 4-amine group in a unique steric and electronic environment compared to 1,5-, 1,6-, 1,8-, or 2,6-naphthyridin-4-amines, directly influencing the scaffold's suitability for specific kinase ATP-binding pockets [2] and PDE catalytic sites [3]. Substituting one isomer for another without experimental validation risks loss of on-target potency, introduction of off-target activity, or complete failure of a structure–activity relationship (SAR) campaign [4].

Quantitative Differentiation Evidence for 2,7-Naphthyridin-4-amine Against Closest Analogs


PDE5 Inhibitory Potency and Isoform Selectivity of the 2,7-Naphthyridine Scaffold

A 2,7-naphthyridine derivative (compound 4c) demonstrated PDE5 inhibition with IC₅₀ = 0.23 nM, representing >100,000-fold selectivity over PDE1–4 isoforms and 240-fold selectivity over PDE6, a selectivity window that outperforms sildenafil in relaxant effects on isolated rabbit corpus cavernosum [1]. The 4-amino substituent on 2,7-naphthyridin-4-amine provides a direct synthetic handle for diversification into this pharmacophore class, whereas alternative naphthyridine isomers (e.g., 1,5- or 1,8-) require distinct and often lower-yielding synthetic routes to access analogous substitution patterns [2].

PDE5 inhibition erectile dysfunction pulmonary hypertension selectivity

Selective MET and AXL Kinase Inhibition via the 2,7-Naphthyridone Core

8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives, directly accessible from 2,7-naphthyridin-4-amine via N-arylation and subsequent amination, yielded selective MET inhibitor 17c (IC₅₀ = 13.8 nM) and AXL inhibitors 17e (IC₅₀ = 17.2 nM) and 17i (IC₅₀ = 31.8 nM), each demonstrating target selectivity over the other kinase, whereas the clinical multi-kinase inhibitor cabozantinib showed no selectivity between MET and AXL [1]. This contrasts with 1,5-naphthyridin-4-amine-derived compounds, which have been primarily associated with antimalarial activity (in vivo Plasmodium vinckei models) rather than selective kinase inhibition [2].

MET kinase AXL kinase kinase selectivity cancer

Antimicrobial Selectivity: 2,7-Naphthyridine Derivatives as Microbiota-Sparing Anti-Staphylococcal Agents

2,7-Naphthyridine derivatives 10j and 10f demonstrated selective antimicrobial activity exclusively against S. aureus, with MIC values of 8 mg/L and 31 mg/L respectively, showing no activity against P. aeruginosa, C. albicans, or the commensal L. crispatus [1]. Compound 10j exhibited low cytotoxicity in fibroblast assays and no systemic toxicity in the Galleria mellonella in vivo model over 5 days [1]. By contrast, 1,5-naphthyridin-4-amine derivatives have been reported with broader-spectrum but non-selective antimicrobial activity against B. subtilis, S. aureus, Aspergillus spp., E. coli, and M. albicans, lacking the microbiota-sparing profile [2].

antimicrobial resistance Staphylococcus aureus biofilm microbiota-sparing

Anticancer Cytotoxicity Profile: 2,7-Naphthyridine-3-carboxylic Acid Derivatives vs. 1,8-Naphthyridine Analogs

The most active 2,7-naphthyridine-3-carboxylic acid derivative, synthesized from the 2,7-naphthyridine core, displayed a GI₅₀ of 0.70 µM against the CNS cancer cell line SF-539 in the NCI 60-cell panel, with total growth inhibition (TGI) and an LC₅₀ of 5.7 µM [1]. In contrast, 1,8-naphthyridin-4-amine-derived compounds have shown moderate activity across a broader panel, including HeLa, HL-60, and PC-3 cell lines, but without achieving sub-micromolar GI₅₀ values in the NCI screen [2]. The 2,7-isomer thus demonstrates a differentiated CNS-penetrant anticancer potential tied specifically to its ring-nitrogen geometry.

anticancer cytotoxicity CNS cancer GI50

Synthetic Accessibility and Regioselective Functionalization Advantage of 2,7-Naphthyridin-4-amine

The 4-amine group on the 2,7-naphthyridine scaffold enables direct diversification via N-arylation, acylation, or reductive amination, with the 2,7-nitrogen arrangement directing electrophilic substitution to positions distinct from the 1,5- and 1,8-isomers [1]. Organometallic functionalization studies have shown that 2,7-naphthyridines undergo regioselective C–H activation at specific positions, a reactivity profile not shared by 1,5- or 1,6-isomers, which require different directing groups or catalysts [2]. Commercial availability of the 4-amine derivative (Sigma-Aldrich ENAH93E7540D, 95% purity) further reduces synthesis burden compared to non-commercial isomers that require multi-step in-house preparation .

synthetic chemistry regioselectivity C–H functionalization medchem building block

Kinase Polypharmacology Risk: 2,7- vs. 1,8-Naphthyridine Scaffolds in Clinical Kinase Inhibitors

Clinical-stage naphthyridine-based kinase inhibitors derived from 1,8-naphthyridine scaffolds (e.g., CX-4945, a CK2 inhibitor) have shown significant off-target kinase activity, whereas 2,7-naphthyridine-derived inhibitors such as the MET-selective 17c and AXL-selective 17e/17i demonstrate intra-family selectivity and reduced kinase panel promiscuity [1]. Patent literature covering 2,7-naphthyridin derivatives (US 8,546,370) explicitly claims selective inhibition of Syk, ZAP70, KDR, FMS, FLT3, c-Kit, RET, TrkA/B/C, and ALK, with structure–activity data indicating that the 2,7-nitrogen arrangement favors distinct hinge-binding motifs compared to the 1,8-isomer, which typically engages the kinase hinge region differently, potentially explaining the differential selectivity profiles [2].

kinase selectivity polypharmacology off-target risk ATP-competitive inhibitor

High-Impact Application Scenarios for 2,7-Naphthyridin-4-amine Procurement


PDE5 Inhibitor Lead Optimization for Erectile Dysfunction & Pulmonary Hypertension

Procure 2,7-naphthyridin-4-amine as the core scaffold for synthesizing PDE5 inhibitor libraries. The 2,7-isomer has produced compound 4c (IC₅₀ = 0.23 nM), which exceeds sildenafil in both potency and selectivity (>100,000-fold vs PDE1–4). Use this scaffold when program goals require differentiation from sildenafil/tadalafil via superior PDE6 selectivity to minimize visual disturbance side effects [1].

Selective MET or AXL Kinase Inhibitor Development for Oncology

Use 2,7-naphthyridin-4-amine as the key intermediate for 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one synthesis. Published data demonstrate that compounds 17c (MET IC₅₀ = 13.8 nM) and 17e/17i (AXL IC₅₀ = 17.2/31.8 nM) achieve intra-family selectivity superior to cabozantinib, enabling development of kinase-specific therapeutics for MET-driven or AXL-driven cancers without the polypharmacology of multi-targeted agents [2].

Microbiota-Sparing Anti-Staphylococcal Drug Discovery

Employ 2,7-naphthyridin-4-amine for the synthesis of hydrazone-derivatized 2,7-naphthyridines targeting S. aureus. Compound 10j (MIC = 8 mg/L) combines potent anti-staphylococcal activity with in vivo safety and complete sparing of commensal L. crispatus, addressing the critical need for narrow-spectrum antibiotics that do not exacerbate dysbiosis or C. difficile risk [3].

CNS Cancer-Focused Anticancer Screening Libraries

Incorporate 2,7-naphthyridin-4-amine into diversity-oriented synthesis for CNS anticancer agents. 2,7-Naphthyridine-3-carboxylic acid derivatives have demonstrated selective sub-micromolar GI₅₀ (0.70 µM) against the SF-539 CNS cancer cell line in the NCI 60-cell panel, a tumor-type selectivity not observed with 1,8-naphthyridine analogs, making this scaffold a strategic choice for brain tumor drug discovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-naphthyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.